molecular formula C12H18N2 B13914082 5-(Cyclohexylmethyl)-2-pyridinamine

5-(Cyclohexylmethyl)-2-pyridinamine

Cat. No.: B13914082
M. Wt: 190.28 g/mol
InChI Key: QPDNYOBSZZGXPD-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethyl)-2-pyridinamine is an organic compound characterized by a cyclohexylmethyl group attached to a pyridinamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethyl)-2-pyridinamine typically involves the reaction of cyclohexylmethyl halides with 2-pyridinamine under specific conditions. One common method is the nucleophilic substitution reaction where cyclohexylmethyl chloride reacts with 2-pyridinamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylmethyl)-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the cyclohexylmethyl group or the pyridinamine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl ketones, while reduction can produce cyclohexylmethylamines.

Scientific Research Applications

5-(Cyclohexylmethyl)-2-pyridinamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amine.

    2-Pyridinamine: The parent compound without the cyclohexylmethyl group.

    Cyclohexylmethyl chloride: A precursor used in the synthesis of 5-(Cyclohexylmethyl)-2-pyridinamine.

Uniqueness

This compound is unique due to the presence of both the cyclohexylmethyl group and the pyridinamine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler compounds.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

5-(cyclohexylmethyl)pyridin-2-amine

InChI

InChI=1S/C12H18N2/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H2,13,14)

InChI Key

QPDNYOBSZZGXPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CN=C(C=C2)N

Origin of Product

United States

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